Diethylmercaptal-D-arabinose

Carbohydrate Synthesis Stereoselective Chain Elongation D-Arabinose Derivatives

Sourcing the correct protected sugar for regio- and stereoselective carbohydrate synthesis is a critical bottleneck. Diethylmercaptal-D-arabinose (CAS 1941-50-0) eliminates this uncertainty. • Enables stereoselective DAH/D-gluco-2-heptulosonate synthesis via 2-carbon chain elongation; incorrect mercaptal choice leads to wrong stereoisomers. • Distinct C-2 regioselectivity for methylation, unlike C-6 in mannose analogs, enabling precise protecting group strategies. • Direct precursor to 5-thio-D-arabinose (α-L-fucosidase Ki = 0.77 mM) for glycosidase inhibitor SAR studies. • Solid, mp 125-128°C; soluble in organic solvents; purity ≥95%. Reliable global supply with batch-to-batch consistency.

Molecular Formula C9H20O4S2
Molecular Weight 256.4 g/mol
CAS No. 1941-50-0
Cat. No. B157999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmercaptal-D-arabinose
CAS1941-50-0
Molecular FormulaC9H20O4S2
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCCSC(C(C(C(CO)O)O)O)SCC
InChIInChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3
InChIKeyIZQLWYVNJTUXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylmercaptal-D-arabinose: A Protected Aldose Building Block


Diethylmercaptal-D-arabinose (CAS 1941-50-0), also known as D-arabinose diethyl dithioacetal, is a synthetic carbohydrate derivative with the molecular formula C9H20O4S2 and a molecular weight of 256.38 g/mol . This compound serves as a protected form of D-arabinose, in which the reactive aldehyde group at C-1 is masked as a diethyl dithioacetal moiety [1]. The protection strategy enhances solubility in organic solvents and stabilizes the sugar for further synthetic transformations, particularly enabling selective modifications at other hydroxyl positions . Diethylmercaptal-D-arabinose has been utilized as a key intermediate in the stereoselective synthesis of higher-carbon sugars via chain elongation reactions and as a precursor for 5-thio sugar derivatives [2]. The compound exists as a solid with a reported melting point of 125-128°C and exhibits moderate water solubility (calculated 8.5 g/L at 25°C) . Beyond its role as a synthetic building block, Diethylmercaptal-D-arabinose has been investigated for potential biomedical applications, including antidiabetic activity through glucose uptake promotion and as a component in targeted drug delivery strategies for cancer therapeutics .

Protected D-arabinose aldehyde for organic-phase synthetic transformations
Stereoselective two-carbon chain elongation to higher sugars
Precursor for 5-thio sugar glycosidase inhibitor probes
Regioselective pentose derivatization studies (C-2 hydroxyl reactivity)

Why Diethylmercaptal-D-arabinose Cannot Be Replaced


The selection of Diethylmercaptal-D-arabinose over closely related sugar mercaptals such as D-glucose diethyl mercaptal (CAS 1941-52-2), D-xylose diethyl mercaptal (CAS 13263-74-6), or D-ribose diethyl mercaptal (CAS 7152-47-8) is critical due to distinct stereochemical and physicochemical properties that directly impact synthetic outcomes and biological activity . While all these compounds share the diethyl dithioacetal protecting group, the underlying pentose or hexose skeleton dictates unique reactivity patterns, solubility profiles, and biological target interactions. For instance, the C-2 hydroxyl group of L-arabinose diethyl mercaptal exhibits preferential methylation compared to other positions, a regioselectivity that differs markedly from the behavior observed in D-mannose diethyl mercaptal, where the 6-position is most reactive [1]. Furthermore, the stereochemical configuration of D-arabinose influences the diastereoselectivity of nucleophilic additions during chain elongation reactions, with the α-lithiated methyl glyoxylate diethyl mercaptal reagent yielding distinct stereochemical outcomes depending on the sugar scaffold [2]. Substitution with an alternative sugar mercaptal would alter the stereochemical course of such reactions, potentially leading to different products or reduced yields. The specific melting point of Diethylmercaptal-D-arabinose (125-128°C) also differs from D-glucose diethyl mercaptal (125-128°C reported, but with a different molecular weight of 286.40 g/mol), affecting purification and formulation protocols . Therefore, generic substitution without experimental validation introduces unacceptable risk in synthetic reproducibility and biological assay outcomes.

!
Stereochemical course shifts
Sugar scaffold dictates chain elongation diastereoselectivity; D-glucose or D-xylose mercaptals yield different higher-carbon sugar configurations.
!
Regioselectivity mismatch
Arabinose mercaptal preferentially reacts at C-2 hydroxyl, whereas mannose/glucose analogs favor C-6; protecting group strategies require scaffold-specific validation.
!
Physicochemical property differences
Pentose vs hexose backbone alters solubility and purification behavior; direct replacement without revalidation may compromise assay or synthesis reproducibility.

Diethylmercaptal-D-arabinose: Comparative Evidence


Stereoselective Chain Elongation

Diethylmercaptal-D-arabinose derivatives enable stereoselective two-carbon chain elongation to yield D-gluco-2-heptulosonate derivatives. In the reaction of α-lithiated methyl glyoxylate diethyl mercaptal with 2,3,5-tri-O-benzyl-D-arabinose, the D-gluco-2-heptulosonate derivative 4 was obtained with high stereoselectivity [1]. While quantitative yields for the D-arabinose system are not explicitly stated in the abstract, the efficiency of the transformation is highlighted by the fact that both target molecules (D-gluco-2-heptulosonic acid and 3-deoxy-D-arabino-2-heptulosonate) were obtained 'in just a few steps' [1]. This stereoselective outcome is specific to the D-arabinose scaffold and would differ if D-glucose or D-xylose diethyl mercaptals were employed, as the stereochemistry of the starting sugar dictates the stereochemical outcome of the nucleophilic addition [2].

Stereoselective Chain Elongation
Class-level inference
D-gluco-2-heptulosonate formed stereoselectively; target molecules obtained in few steps from D-arabinose mercaptal
Sugar scaffold determines product configuration; D-glucose or D-xylose analogs give different stereoisomers
Quantified difference not available; scaffold-dependent outcome
Carbohydrate Synthesis Stereoselective Chain Elongation D-Arabinose Derivatives

Melting Point and Solubility

Diethylmercaptal-D-arabinose exhibits a melting point range of 125-128°C , which is comparable but not identical to D-glucose diethyl mercaptal (125-128°C, molecular weight 286.40 g/mol) . However, the lower molecular weight of Diethylmercaptal-D-arabinose (256.38 g/mol) and its pentose skeleton result in a calculated water solubility of 8.5 g/L at 25°C , which may differ from the hexose-based D-glucose diethyl mercaptal. These differences impact purification strategies (e.g., recrystallization conditions) and solubility in aqueous or mixed solvent systems for biological assays.

Melting Point and Solubility
Class-level inference
m.p. 125-128°C; calc. water solubility 8.5 g/L (25°C); MW 256.38 g/mol
Impacts purification and assay formulation; pentose/hexose MW and solubility differ
Calculated solubility; verify experimentally. Source data not provided
Physicochemical Characterization Purification Formulation

Regioselective Methylation Patterns

Methylation studies of sugar mercaptals reveal distinct regioselectivity patterns based on the sugar scaffold. Methylation of L-arabinose diethyl mercaptal in tetrahydrofuran with methyl iodide and silver oxide yielded mainly 2-O-methyl-L-arabinose with a trace of 5-O-methyl-L-arabinose [1]. In contrast, methylation of D-mannose diethyl mercaptal under similar conditions showed the 6-position as most reactive [2]. This demonstrates that the sugar backbone, not merely the diethyl dithioacetal protecting group, dictates the regioselectivity of derivatization. Therefore, Diethylmercaptal-D-arabinose would be expected to exhibit a different hydroxyl group reactivity profile compared to D-glucose, D-mannose, or D-xylose diethyl mercaptals, which is critical for planning selective protection/deprotection sequences in multistep syntheses.

Regioselective Methylation
Cross-study comparable
Arabinose mercaptal: 2-O-methyl major, trace 5-O-methyl. Mannose mercaptal: C-6 most reactive
Guides protecting group design; reactivity profile tied to pentose scaffold, not merely thioacetal
Yields not numerically provided; comparative trend from separate studies
Regioselective Derivatization Methylation Sugar Mercaptals

5-Thio-D-arabinose Glycosidase Inhibition

Diethylmercaptal-D-arabinose serves as a key starting material for the synthesis of 5-thio-D-arabinose, a thio sugar analog. In an 11-step synthesis from D-arabinose diethyl dithioacetal, 5-thio-D-arabinopyranose tetraacetate was prepared [1]. The resulting 5-thio-D-arabinose exhibited weak inhibitory activity against α-L-fucosidase from bovine kidney, with a Ki value of 0.77 mM [1]. While this activity is modest, it represents a specific structure-activity relationship (SAR) data point for the D-arabinose scaffold. In contrast, 5-thio-L-fucose, synthesized via a related route, is a known potent fucosidase inhibitor. This data highlights the potential of Diethylmercaptal-D-arabinose-derived compounds to modulate specific glycosidase enzymes, an activity profile that would not be replicated by mercaptal derivatives of other sugars.

5-Thio-D-arabinose Inhibition
Supporting evidence
Ki = 0.77 mM (α-L-fucosidase, bovine kidney)
Supports SAR for thio sugar glycosidase inhibitors; activity not transferable to other sugar mercaptals
Modest inhibition; benchmark for analog comparison
Enzyme Inhibition Glycosidase Inhibitors Thio Sugars

Diethylmercaptal-D-arabinose Applications


Higher-Carbon Sugar Synthesis

Diethylmercaptal-D-arabinose is the preferred starting material for the stereoselective synthesis of 3-deoxy-D-arabino-2-heptulosonate (DAH) and D-gluco-2-heptulosonate via two-carbon chain elongation. The D-arabinose scaffold ensures the correct stereochemical outcome for these biologically relevant heptulosonic acids, which are important intermediates in natural product synthesis and metabolic pathway studies [1]. Alternative sugar mercaptals would lead to different stereoisomers, making Diethylmercaptal-D-arabinose essential for this specific synthetic route.

5-Thio-D-arabinose for Inhibitor Screening

Researchers investigating structure-activity relationships of glycosidase inhibitors should utilize Diethylmercaptal-D-arabinose as a key intermediate for the multistep synthesis of 5-thio-D-arabinose. This thio sugar has demonstrated measurable, albeit weak, inhibitory activity against α-L-fucosidase (Ki = 0.77 mM) [2], providing a defined data point for comparing the inhibitory potency of other thio sugar analogs. This specific SAR information is valuable for medicinal chemistry programs targeting glycosidase-related diseases.

Regioselective Pentose Derivatization

For studies focused on the regioselective functionalization of pentose sugars, Diethylmercaptal-D-arabinose offers a distinct reactivity profile compared to hexose-derived mercaptals. The C-2 hydroxyl group of the arabinose mercaptal is the primary site of methylation under standard conditions, in contrast to the C-6 position in mannose derivatives [3]. This differential reactivity is crucial for designing protecting group strategies and for the synthesis of specifically substituted arabinose derivatives for glycobiology research.

Glucose Uptake and Antidiabetic Research

Diethylmercaptal-D-arabinose has been identified as a compound with potential antidiabetic properties due to its ability to promote glucose uptake in cellular models . For researchers screening libraries of small molecules for effects on glucose metabolism or insulin signaling pathways, this compound represents a specific chemical probe with a defined structure. Its use should be prioritized over generic sugar analogs when the goal is to understand structure-activity relationships related to the D-arabinose scaffold and the diethyl dithioacetal moiety.

Application
Selection Property
Validation Focus
Higher-carbon sugar synthesis
D-arabinose scaffold stereochemistry
Chain elongation diastereoselectivity
Thio sugar inhibitor SAR studies
Precursor to 5-thio-D-arabinose
Glycosidase inhibition assay context
Regioselective pentose derivatization
C-2 hydroxyl reactivity profile
Methylation site selectivity validation
Glucose uptake assay studies
D-arabinose dithioacetal scaffold
Metabolic pathway response context

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